2,6-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride

Description

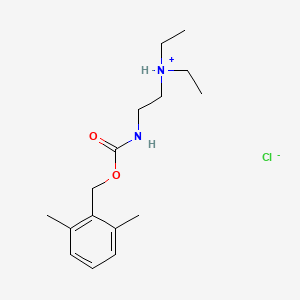

2,6-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride is a synthetic carbamate derivative characterized by a 2,6-dimethylbenzyl group linked via a carbamate functional group (–O–CO–NH–) to a 2-(diethylamino)ethylamine moiety, with a hydrochloride counterion. Structurally, it differs from classical local anesthetics like lidocaine (an acetamide) and procaine (an ester) due to its carbamate backbone, which may confer distinct physicochemical and pharmacological properties.

Properties

CAS No. |

101491-62-7 |

|---|---|

Molecular Formula |

C16H27ClN2O2 |

Molecular Weight |

314.8 g/mol |

IUPAC Name |

2-[(2,6-dimethylphenyl)methoxycarbonylamino]ethyl-diethylazanium;chloride |

InChI |

InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)11-10-17-16(19)20-12-15-13(3)8-7-9-14(15)4;/h7-9H,5-6,10-12H2,1-4H3,(H,17,19);1H |

InChI Key |

NCFCFEHMMIUPBF-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCNC(=O)OCC1=C(C=CC=C1C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride typically involves the reaction of 2,6-dimethylbenzyl chloride with N-(2-(diethylamino)ethyl)carbamate. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

Oxidation: Oxidized derivatives of the benzyl group.

Reduction: Reduced forms of the carbamate group.

Substitution: Various substituted carbamate derivatives.

Scientific Research Applications

2,6-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Functional Group Variations

- Carbamate vs. Acetamide/Ester: The target compound’s carbamate group (–O–CO–NH–) contrasts with lidocaine’s acetamide (–NH–CO–) and procaine’s ester (–O–CO–O–) functionalities.

- Substituent Effects: The 2,6-dimethylbenzyl group in the target compound differs from lidocaine’s 2,6-dimethylphenyl and procaine’s 4-aminobenzoate groups. Substituent positioning impacts steric effects and receptor binding; for example, lidocaine’s 2,6-dimethylphenyl group optimizes sodium channel blockade .

Molecular Formulas and Weights

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Substituents |

|---|---|---|---|---|

| 2,6-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride* | C₁₅H₂₃ClN₂O₂ (inferred) | ~306.8 (calculated) | Carbamate | 2,6-dimethylbenzyl |

| Lidocaine Hydrochloride | C₁₄H₂₂N₂O·HCl | 270.8 | Acetamide | 2,6-dimethylphenyl |

| Procaine Hydrochloride | C₁₃H₂₁N₂O₂·HCl | 272.8 | Ester | 4-aminobenzoate, diethylaminoethyl |

| Lidocaine Impurity F (EP) | C₁₄H₂₁ClN₂O | 268.8 | Acetamide | 2,3-dimethylphenyl |

| Metabutoxycaine Hydrochloride | C₁₇H₂₈N₂O₂·HCl | 344.9 | Ester | 3-amino-2-butyloxybenzoate |

*Inferred from structural analysis due to lack of direct evidence.

Pharmacological and Physicochemical Properties

Mechanism of Action

- Lidocaine Hydrochloride : Blocks voltage-gated sodium channels, inhibiting nerve signal propagation. Its 2,6-dimethylphenyl group enhances lipid solubility and binding affinity .

- Procaine Hydrochloride : Rapidly hydrolyzed by plasma esterases, leading to shorter duration compared to amides .

- Target Compound : Hypothesized to act as a local anesthetic via sodium channel modulation. Its carbamate group may slow metabolism relative to esters, extending duration, though this remains speculative without empirical data .

Metabolic Stability

Impurity Profiles

Lidocaine impurities (e.g., Impurity F, G) highlight the impact of structural modifications:

- Impurity F (2,3-dimethylphenyl) : Reduced sodium channel affinity due to altered steric hindrance .

- Impurity G (isopropylamino group): Alters pharmacokinetics due to increased hydrophobicity . The target compound’s 2,6-dimethylbenzyl group may similarly influence receptor interactions compared to analogs with alternative substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.